

Ortetamine IUPAC name and CAS number 5580-32-5

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Compound of Interest		
Compound Name:	Ortetamine	
Cat. No.:	B1605716	Get Quote

An In-depth Technical Guide to Ortetamine (CAS 5580-32-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortetamine, also known by its synonym 2-methylamphetamine, is a stimulant drug belonging to the amphetamine class. Structurally, it is a positional isomer of methamphetamine. Like other amphetamines, it is recognized for its psychoactive properties and primarily functions as a monoamine releasing agent. This technical guide provides a comprehensive overview of Ortetamine, focusing on its chemical identity, pharmacological profile, and the experimental methodologies used for its characterization. Due to the limited availability of specific quantitative data for Ortetamine in publicly accessible literature, this guide also presents comparative data for structurally related amphetamine analogs to provide a functional context.

Chemical Identification

Ortetamine is systematically identified by its IUPAC name and CAS number, which are crucial for regulatory and research purposes. Its chemical properties are summarized in the table below.



Identifier	Value
IUPAC Name	1-(2-methylphenyl)propan-2-amine
CAS Number	5580-32-5
Molecular Formula	C10H15N
Molecular Weight	149.23 g/mol
Synonyms	2-Methylamphetamine, ο,α- Dimethylphenethylamine, 1-(o-Tolyl)propan-2- amine

Pharmacological Profile Mechanism of Action

Ortetamine's primary mechanism of action is the release of monoamine neurotransmitters, including dopamine (DA), norepinephrine (NE), and serotonin (5-HT), from presynaptic neurons. This is achieved by interacting with the respective monoamine transporters (DAT, NET, and SERT). Amphetamines are known to be transporter substrates, meaning they are taken up into the neuron and subsequently disrupt the vesicular storage of neurotransmitters, leading to a reversal of transporter function and non-vesicular release of neurotransmitters into the synapse. Additionally, some amphetamine derivatives exhibit activity as agonists at serotonin receptors, particularly the 5-HT₂A receptor, which may contribute to their psychoactive effects.

Quantitative Pharmacological Data

Specific binding affinity (Ki) and functional potency (EC50) values for **Ortetamine** are not widely reported. However, data from closely related amphetamine analogs provide insight into the expected pharmacological profile. The following tables summarize in vitro data for damphetamine and d-methamphetamine at the human monoamine transporters.

Table 3.2.1: Comparative Binding Affinities (Ki, nM) of Amphetamine Analogs at Monoamine Transporters



Compound	DAT (Ki, nM)	NET (Ki, nM)	SERT (Ki, nM)
d-Amphetamine	~600	~70-100	~20,000-40,000
d-Methamphetamine	~600	~100	~10,000-40,000

Note: These values are compiled from various studies and represent approximate affinities. The original research should be consulted for specific experimental details.

Table 3.2.2: Comparative Potencies (EC50, nM) of Amphetamine Analogs for Monoamine Release

Compound	Dopamine Release (EC50, nM)	Norepinephrine Release (EC50, nM)	Serotonin Release (EC50, nM)
d-Amphetamine	24-52	7.1	1756
d-Methamphetamine	24.5	11.4	639

Note: These values are derived from studies on rat brain synaptosomes and may vary depending on the experimental system.

Animal studies indicate that **Ortetamine** substitutes for dextroamphetamine in drug discrimination tests, but with approximately one-tenth the potency.

Pharmacokinetic Properties

Detailed pharmacokinetic data for **Ortetamine** in humans is not readily available. The general pharmacokinetic properties of amphetamines include good oral bioavailability, a volume of distribution of about 4 L/kg, and low plasma protein binding (<20%). The elimination half-life of amphetamines typically ranges from 6 to 12 hours. For instance, after oral administration, d-amphetamine reaches maximum plasma concentrations (Tmax) in approximately 2 to 3 hours, with a plasma half-life of about 10 to 12 hours in adults.

Experimental Protocols Synthesis of Ortetamine



A common synthetic route for **Ortetamine** is the reductive amination of 2-methylphenylacetone.

Protocol: Reductive Amination of 2-Methylphenylacetone

- Reaction Setup: In a suitable reaction vessel, dissolve 2-methylphenylacetone in a solvent such as methanol.
- Amine Source: Add a source of ammonia, such as ammonium chloride, to the solution.
- Reducing Agent: Introduce a reducing agent, for example, sodium cyanoborohydride, to the mixture.
- Reaction Conditions: Allow the reaction to proceed at room temperature with stirring for a specified period, typically several hours to overnight.
- Work-up: Quench the reaction by adding water. Extract the aqueous layer with an organic solvent like diethyl ether.
- Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or chromatography to yield **Ortetamine**.

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a general method to determine the binding affinity of a test compound like **Ortetamine** for DAT, NET, or SERT.

Protocol: Competitive Radioligand Binding Assay

- Membrane Preparation: Homogenize brain tissue (e.g., striatum for DAT, frontal cortex for NET/SERT) or cells expressing the transporter of interest in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer.
- Assay Setup: In a 96-well plate, add the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) at a concentration near its Kd, and varying concentrations of the test compound (Ortetamine).



- Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
- Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Release Assay

This protocol outlines a method to measure the potency of a test compound to induce the release of monoamines from synaptosomes.

Protocol: Synaptosome Neurotransmitter Release Assay

- Synaptosome Preparation: Isolate synaptosomes from specific brain regions by differential centrifugation of brain homogenates.
- Radiolabel Loading: Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) to allow for uptake.
- Release Experiment: Wash the synaptosomes to remove excess radiolabel. Aliquot the loaded synaptosomes and expose them to varying concentrations of the test compound (Ortetamine).
- Sample Collection: After a short incubation period, terminate the release by rapid filtration or centrifugation.
- Quantification: Measure the amount of radioactivity released into the supernatant and remaining in the synaptosomes using a scintillation counter.



Data Analysis: Calculate the percentage of neurotransmitter released at each concentration
of the test compound. Determine the EC50 value, which is the concentration of the
compound that produces 50% of the maximal release effect.

Mandatory Visualizations Signaling Pathway Diagram

Caption: Postulated 5-HT2A Receptor Signaling Pathway for Ortetamine.

Experimental Workflow Diagram

Caption: Workflow for Neurotransmitter Release Assay.

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